
3-(1H-吡唑-4-基)苯胺
描述
3-(1H-pyrazol-4-yl)aniline is a chemical compound with the CAS number 1170691-45-8 . It is also known as 3-(1H-Pyrazol-4-yl)benzenamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as3-(1H-pyrazol-4-yl)aniline, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More specific physical and chemical properties of3-(1H-pyrazol-4-yl)aniline are not available in the retrieved papers.
科学研究应用
杂环化合物的合成
3-(1H-吡唑-4-基)苯胺: 作为各种杂环化合物的合成前体。这些结构由于存在于众多具有药理活性的分子中而具有重要意义。 特别是吡唑环是许多药物中的一个组成部分,因为它具有治疗潜力 .
抗菌剂
研究表明,吡唑衍生物表现出广泛的生物活性,包括抗菌特性。3-(1H-吡唑-4-基)苯胺可用于合成对多种微生物菌株表现出良好效果的化合物,有可能导致新型抗菌药物的开发 .
抗氧化剂
从3-(1H-吡唑-4-基)苯胺衍生的化合物因其抗氧化特性而受到研究。 这些抗氧化剂在保护细胞免受氧化应激方面起着至关重要的作用,氧化应激与多种疾病有关,包括癌症和神经退行性疾病 .
催化
已知吡唑衍生物在催化过程中充当配体。 它们可以与金属形成络合物并促进各种化学反应,这在工业化学中对于生产精细化学品和制药产品至关重要 .
生物医学应用
吡唑部分正在被探索用于生物医学化学。 例如,正在研究涉及吡唑配体的金属络合物作为化学治疗剂的潜力 .
材料科学
在材料科学中,3-(1H-吡唑-4-基)苯胺衍生物用于开发具有特定性能的新材料,例如导电聚合物或具有独特光学特性的材料 .
农业化学
吡唑衍生物在农业化学中也具有应用。 它们可用于合成具有除草特性的化合物,有助于开发新型农用化学品 .
药物开发
由于吡唑衍生物的多种生物活性,3-(1H-吡唑-4-基)苯胺在药物开发中具有价值。 它可以创造出具有抗炎、抗癌和镇痛特性的新药 .
安全和危害
The safety data sheet for a similar compound, 3-(1-Methyl-1H-pyrazol-3-yl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
Pyrazole derivatives, which include 3-(1h-pyrazol-4-yl)aniline, have been found to have a wide range of biological activities . For instance, some pyrazole derivatives have been associated with the inhibition of Syk, a protein that plays a crucial role in the development of hematological malignancies .
Mode of Action
It is known that the introduction of electron-donating groups can enhance the activity of certain compounds
Biochemical Pathways
Pyrazole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Result of Action
Certain pyrazole derivatives have been found to exhibit potent antipromastigote activity , suggesting that 3-(1H-pyrazol-4-yl)aniline may have similar effects.
属性
IUPAC Name |
3-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVASNFGSQCRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170691-45-8 | |
| Record name | 3-(1H-pyrazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


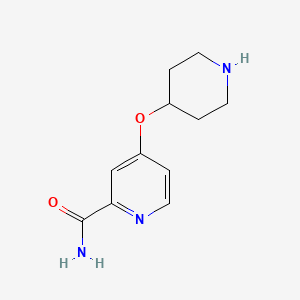
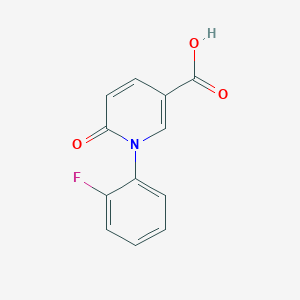
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)

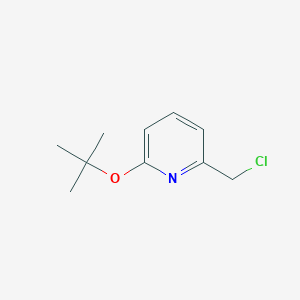
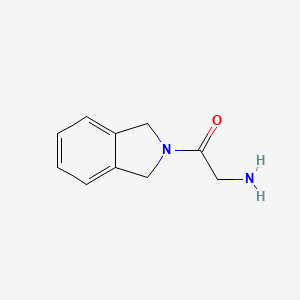
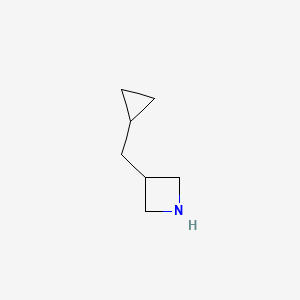
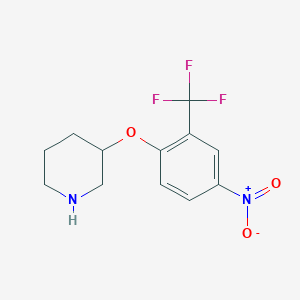

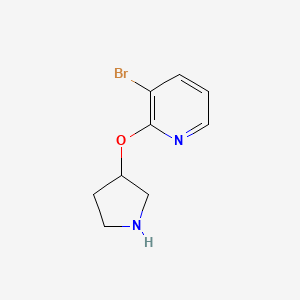
![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)